molecular formula C14H21N3O2S B13976771 (R)-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13976771
M. Wt: 295.40 g/mol
InChI Key: VLSQWIHCJCKWDR-LLVKDONJSA-N
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Description

®-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acid derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a methyl group and a sulfanyl group, as well as a pyrrolidine ring with a carboxylic acid tert-butyl ester group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Methyl and Sulfanyl Groups: The methyl and sulfanyl groups are introduced through substitution reactions using suitable reagents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving appropriate starting materials.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyrazine ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, especially at the pyrazine ring, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups to the pyrazine ring.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, ®-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may be explored as a lead compound for the development of new drugs. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications may be scaled up for commercial production.

Mechanism of Action

The mechanism of action of ®-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
  • ®-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester
  • ®-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid isopropyl ester

Uniqueness

The uniqueness of ®-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups and stereochemistry. The presence of the tert-butyl ester group may influence its solubility, stability, and reactivity compared to other similar compounds. Additionally, the ®-configuration may impart specific biological activities and interactions with molecular targets.

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

tert-butyl (3R)-3-(3-methylpyrazin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O2S/c1-10-12(16-7-6-15-10)20-11-5-8-17(9-11)13(18)19-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3/t11-/m1/s1

InChI Key

VLSQWIHCJCKWDR-LLVKDONJSA-N

Isomeric SMILES

CC1=NC=CN=C1S[C@@H]2CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1=NC=CN=C1SC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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